9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride
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Overview
Description
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique structural features. This compound is known for its stability and rigidity, making it a valuable component in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including temperature, solvent, and catalyst used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially as inhibitors of specific proteins.
Industry: The compound is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mechanism of Action
The mechanism by which 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for antituberculosis drugs . The compound’s structure allows it to bind effectively to the target protein, disrupting its function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in its functional groups and specific applications.
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride: Another related compound with applications in asymmetric catalysis and luminescent materials.
Uniqueness
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as an inhibitor of the MmpL3 protein highlights its potential in medicinal chemistry, particularly in the development of new antituberculosis drugs .
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(7-11-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWVXTUCVMBCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CNC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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